N-Ethyl-4-fluoro-2-iodobenzamide: A Technical Whitepaper on Mass Spectrometry, Structural Characterization, and Analytical Workflows
Executive Summary N-Ethyl-4-fluoro-2-iodobenzamide is a highly versatile halogenated building block frequently utilized in medicinal chemistry, active pharmaceutical ingredient (API) synthesis, and late-stage functionali...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Ethyl-4-fluoro-2-iodobenzamide is a highly versatile halogenated building block frequently utilized in medicinal chemistry, active pharmaceutical ingredient (API) synthesis, and late-stage functionalization[1]. The strategic integration of three distinct functional groups—an ethylamide, a fluorine atom, and an iodine atom—onto a benzene core provides unique physicochemical properties and orthogonal reactivity. This whitepaper provides a comprehensive guide to the exact mass metrics, high-resolution mass spectrometry (HRMS) workflows, and structural causality of this compound.
Physicochemical Profiling & Mass Metrics
Accurate structural characterization begins with a rigorous understanding of the compound's mass metrics. Table 1 summarizes the core quantitative data required for analytical workflows.
Distinguishing between average molecular weight and exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS)[3]. The average molecular weight (293.08 g/mol ) accounts for the natural terrestrial abundance of all isotopes. However, HRMS targets the exact mass of the most abundant isotopologue (292.9713 Da)[3].
Notably, both iodine (
127
I) and fluorine (
19
F) are monoisotopic in nature. Consequently, the isotopic envelope of N-Ethyl-4-fluoro-2-iodobenzamide lacks the pronounced M+2 peaks characteristic of chlorine or bromine-containing compounds. This simplifies spectral interpretation and significantly reduces isobaric interference during complex matrix analysis.
High-Resolution Mass Spectrometry (HRMS) Protocol
To validate the structural integrity of N-Ethyl-4-fluoro-2-iodobenzamide, Liquid Chromatography-HRMS (LC-HRMS) is the analytical gold standard[3]. The fragmentation pattern of benzamides typically involves the cleavage of the amide bond, providing reliable structural identifiers[4].
Step-by-Step Methodology & Causality
Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Perform serial dilution to a working concentration of 100 ng/mL using a 50:50 mixture of water and acetonitrile[4].
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Causality: The acidic modifier (formic acid) is essential. Although amides are weak bases due to the resonance stabilization of the nitrogen lone pair, the low pH environment forces protonation, maximizing the ionization efficiency and yield of the
[M+H]+
precursor ion.
Electrospray Ionization (ESI+): Operate the source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Mass Analysis: Scan using an Orbitrap or Time-of-Flight (TOF) analyzer. The theoretical
[M+H]+m/z
is calculated by adding the mass of a proton (1.0073 Da) to the exact mass: 293.9786 .
MS/MS Fragmentation: Apply Higher-energy C-trap Dissociation (HCD). The self-validating fragmentation pathway will exhibit the loss of the ethylamine group and the homolytic cleavage of the weak C-I bond[4].
Fig 1. Step-by-step LC-HRMS workflow for exact mass verification.
Mechanistic Insights: Structural Utility in Drug Design
The strategic placement of halogens on the benzamide core dictates its chemical reactivity and biological utility. Understanding the causal relationship between these functional groups and their reactivity is paramount for drug development professionals.
The 2-Iodo Position: The carbon-iodine (C-I) bond possesses a low bond dissociation energy. This makes it an exceptional leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). Oxidative addition of Pd(0) occurs chemoselectively at the C-I bond, leaving the stronger C-F bond completely intact.
The 4-Fluoro Position: Fluorine is highly electronegative and forms an exceptionally strong C-F bond. In medicinal chemistry, para-fluorination of aromatic rings is a proven strategy to block cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic half-life of the downstream API.
The N-Ethylamide Group: The amide functions as both a hydrogen bond donor (N-H) and acceptor (C=O), which is crucial for target protein binding. The ethyl substitution provides a precise balance of lipophilicity and steric bulk, optimizing membrane permeability without rendering the molecule overly hydrophobic.
Fig 2. Mechanism of Pd-catalyzed cross-coupling utilizing the reactive 2-iodo position.
Navigating the Unknown: A Technical Safety and Toxicity Profile of N-Ethyl-4-fluoro-2-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals Introduction N-Ethyl-4-fluoro-2-iodobenzamide is a substituted benzamide that holds potential for exploration in various research and development applicatio...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-4-fluoro-2-iodobenzamide is a substituted benzamide that holds potential for exploration in various research and development applications. As with any novel chemical entity, a thorough understanding of its safety and toxicological profile is paramount for ensuring the well-being of laboratory personnel and for the accurate interpretation of experimental results. Due to the limited availability of direct safety and toxicity data for this specific compound, this guide provides a comprehensive profile based on data from structurally analogous compounds. By examining the safety data sheets (SDS) and toxicological information of similar benzamide derivatives, we can infer a presumptive safety and handling protocol for N-Ethyl-4-fluoro-2-iodobenzamide.
This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering a detailed look at the potential hazards, safe handling procedures, and toxicological considerations associated with this compound and its close chemical relatives. The information presented herein is a synthesis of available data and should be used to inform, but not replace, a rigorous and compound-specific risk assessment.
Physicochemical Properties and Structural Analogs
A foundational understanding of a compound's physical and chemical properties is essential for safe handling and storage. While specific data for N-Ethyl-4-fluoro-2-iodobenzamide is not extensively documented, we can infer its general characteristics from its structure and from data available for analogous compounds.
Table 1: Physicochemical Properties of N-Ethyl-4-fluoro-2-iodobenzamide and Related Compounds
The presence of the benzamide core, along with halogen substituents (fluoro and iodo groups), suggests that N-Ethyl-4-fluoro-2-iodobenzamide is likely a solid at room temperature with limited solubility in water but good solubility in common organic solvents.
To visually represent the structural relationships, the following diagram illustrates the core benzamide structure and the substitution patterns of the target compound and its key analogs.
Caption: Structural relationship of N-Ethyl-4-fluoro-2-iodobenzamide to its core structure and analogs.
Hazard Identification and GHS Classification (Inferred)
A comprehensive hazard identification is critical for establishing safe laboratory practices. Based on the Globally Harmonized System (GHS) classifications of analogous compounds, we can anticipate the potential hazards associated with N-Ethyl-4-fluoro-2-iodobenzamide.
Table 2: Inferred GHS Hazard Classification for N-Ethyl-4-fluoro-2-iodobenzamide
Hazard Class
Inferred Classification
Basis from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)
N,N-Diethylbenzamide is classified as harmful if swallowed and in contact with skin[4].
Skin Corrosion/Irritation
Category 2 (Causes skin irritation)
N,N-Diethylbenzamide and other benzamide derivatives are known to cause skin irritation[4].
Serious Eye Damage/Eye Irritation
Category 2A (Causes serious eye irritation)
N,N-Diethylbenzamide is classified as causing serious eye irritation[4].
Specific Target Organ Toxicity (Single Exposure)
Category 3 (May cause respiratory irritation)
N,N-Diethylbenzamide may cause respiratory irritation[4].
Hazard Statements (Inferred):
H302: Harmful if swallowed.
H312: Harmful in contact with skin.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H332: Harmful if inhaled.
H335: May cause respiratory irritation.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety. The following procedures are recommended based on the inferred hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling N-Ethyl-4-fluoro-2-iodobenzamide.
Caption: Recommended Personal Protective Equipment (PPE) for handling N-Ethyl-4-fluoro-2-iodobenzamide.
Engineering Controls
Fume Hood: All handling of N-Ethyl-4-fluoro-2-iodobenzamide, especially weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.
Storage
Container: Store in a tightly sealed, clearly labeled container.
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Incompatibilities: Avoid storage with strong oxidizing agents, as these may lead to vigorous reactions.
Emergency Procedures
Preparedness for accidental exposure or release is a critical component of laboratory safety.
Table 3: Emergency First-Aid Measures
Exposure Route
First-Aid Procedure
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Accidental Release Measures
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety department for assistance with cleanup.
Toxicological Profile (Inferred)
The toxicological profile of N-Ethyl-4-fluoro-2-iodobenzamide is inferred from studies on the broader class of benzamide derivatives. Benzamides are known to exhibit a range of biological activities, and their toxicity can vary significantly based on their substitution patterns.
Acute Toxicity
Based on data for related compounds, N-Ethyl-4-fluoro-2-iodobenzamide is presumed to be harmful by ingestion, skin contact, and inhalation. Studies on other benzamide derivatives have shown that high doses can lead to adverse effects. For instance, one study on a benzamide derivative in mice demonstrated that increasing doses up to 100mg/kg resulted in kidney toxicity, with observed histopathological changes[5].
Irritation and Sensitization
The compound is expected to be an irritant to the skin and eyes, a common characteristic of many substituted aromatic compounds. There is currently no data to suggest that it is a skin sensitizer.
Chronic Toxicity and Carcinogenicity
There is no specific data on the chronic toxicity or carcinogenic potential of N-Ethyl-4-fluoro-2-iodobenzamide. Long-term studies would be required to assess these endpoints. It is important to handle the compound with care to minimize long-term exposure.
Structure-Activity Relationship Insights
Research into the structure-activity relationships of benzamides suggests that their biological effects, and by extension their toxicity, are highly dependent on the nature and position of substituents on the aromatic ring and the amide nitrogen. For example, the presence of halogens and small alkyl groups can influence the compound's metabolic stability and interaction with biological targets[6]. The combination of fluorine and iodine in N-Ethyl-4-fluoro-2-iodobenzamide may impart unique biological properties that warrant careful investigation.
Experimental Protocols for Safety Assessment
For researchers intending to work extensively with N-Ethyl-4-fluoro-2-iodobenzamide, it is prudent to consider conducting preliminary in-house safety assessments.
In Vitro Cytotoxicity Assay
A simple and effective way to gain initial insights into the compound's toxicity is through an in vitro cytotoxicity assay using a relevant cell line (e.g., HepG2 for liver toxicity).
Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of N-Ethyl-4-fluoro-2-iodobenzamide in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubation: Incubate the cells for 24-48 hours.
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Conclusion
While a specific Safety Data Sheet for N-Ethyl-4-fluoro-2-iodobenzamide is not currently available, a comprehensive safety and toxicity profile can be inferred from its structural analogs. This guide provides a framework for the safe handling, storage, and emergency response related to this compound. It is imperative that all laboratory personnel working with N-Ethyl-4-fluoro-2-iodobenzamide conduct their own risk assessments and adhere to the principles of good laboratory practice. As more data becomes available for this specific compound, these guidelines should be updated accordingly. The proactive and informed management of chemical safety is a cornerstone of responsible scientific research.
References
ChemSrc. (2025, November 25). N-Ethyl 4-fluorobenzamide | CAS#:772-18-9. Retrieved from [Link]
Qamar, M. A., Ali, N., Nabi, M., Fatima, R., & Ahmad, U. (2023, November 28). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute. Retrieved from [Link]
ACS Medicinal Chemistry Letters. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - N,N-Diethylbenzamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-ethyl-4-iodobenzamide. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-ethyl-4-iodobenzamide. PubChem. Retrieved from [Link]
Solubility Profiling of N-Ethyl-4-fluoro-2-iodobenzamide in Organic Solvents: A Comprehensive Technical Guide
Executive Summary N-Ethyl-4-fluoro-2-iodobenzamide (CAS: 1694909-31-3)[1] is a highly functionalized aromatic compound widely utilized as a critical building block in pharmaceutical synthesis, cross-coupling reactions, a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Ethyl-4-fluoro-2-iodobenzamide (CAS: 1694909-31-3)[1] is a highly functionalized aromatic compound widely utilized as a critical building block in pharmaceutical synthesis, cross-coupling reactions, and medicinal chemistry. The presence of an ethylamide group, an ortho-iodine atom, and a para-fluorine atom imparts unique physicochemical properties to the molecule. Understanding its thermodynamic solubility profile across various organic solvents is critical for optimizing reaction conditions, purification processes (such as recrystallization), and downstream formulation strategies.
As a Senior Application Scientist, I have structured this guide to move beyond basic data tables. Here, we analyze the mechanistic causality of solvation, establish a predictive solubility matrix, and detail a self-validating experimental protocol for empirical quantification.
Physicochemical Profiling and Solvation Mechanics
The solubility of N-Ethyl-4-fluoro-2-iodobenzamide is fundamentally dictated by its distinct structural motifs and their intermolecular interactions with solvent molecules:
The Amide Linkage : The N-ethylamide group acts as both a strong hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=O). This facilitates robust interactions with polar protic solvents (e.g., ethanol, methanol) and highly polar aprotic solvents (e.g., DMSO, DMF)[2].
The Fluorine Atom : Fluorine's high electronegativity increases the molecule's overall dipole moment while simultaneously enhancing its lipophilicity. This dual nature allows for moderate to high solubility in moderately polar solvents like dichloromethane (DCM) and ethyl acetate.
The Iodine Atom : The large, polarizable iodine atom at the ortho position can participate in halogen bonding. However, it also significantly increases the molecular weight (293.08 g/mol ) and the hydrophobic surface area. This drastically reduces aqueous solubility but maintains excellent solubility in organic matrices[3].
Because of these features, the compound exhibits excellent solubility in polar aprotic solvents, moderate to high solubility in polar protic solvents, and poor solubility in non-polar aliphatic hydrocarbons[4].
Solubility Matrix in Organic Solvents
The following table summarizes the expected solubility behavior of N-Ethyl-4-fluoro-2-iodobenzamide based on its structural analogs, hydrogen-bonding capacity, and solvent dielectric constants[4][5].
To accurately quantify the solubility of N-Ethyl-4-fluoro-2-iodobenzamide for process chemistry, the miniaturized shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[6][7]. Unlike kinetic solubility assays, this method ensures that true thermodynamic equilibrium is reached, providing reliable data for scale-up.
Materials Required
N-Ethyl-4-fluoro-2-iodobenzamide (Purity >98%)
Target organic solvents (HPLC grade)
Temperature-controlled orbital shaker
PTFE syringe filters (0.45 µm)
HPLC system with UV-Vis detector
Step-by-Step Methodology
Preparation of Oversaturated Solutions : Add an excess amount of N-Ethyl-4-fluoro-2-iodobenzamide (e.g., 50-100 mg) into 2 mL glass HPLC vials.
Solvent Addition : Dispense 1 mL of the target organic solvent into each vial. Seal tightly with PTFE-lined caps to prevent solvent evaporation.
Equilibration : Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 400 rpm for 48 to 72 hours. Expert Note: 48-72 hours is critical to ensure the solid-liquid interface reaches thermodynamic equilibrium[7].
Phase Separation : Remove the vials and allow them to stand undisturbed for 2 hours to let undissolved solids settle. Centrifuge the mixtures at 10,000 rpm for 10 minutes.
Filtration : Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean HPLC vial. Expert Note: PTFE is selected because it is chemically inert and resistant to aggressive solvents like DMSO, DMF, and DCM, preventing filter degradation and sample contamination.
Dilution & HPLC Quantification : Dilute the filtered solution with the mobile phase to fall within the linear range of your pre-established calibration curve. Quantify the concentration using an isocratic HPLC-UV method (typically monitoring at the UV max, ~254 nm).
Workflow Visualization
The logical progression of the solubility screening process is visualized below. This self-validating loop ensures that solvent selection is driven by empirical, reproducible data.
Solvent Selection and Thermodynamic Solubility Screening Workflow.
Conclusion
The solubility of N-Ethyl-4-fluoro-2-iodobenzamide is highly dependent on the solvent's polarity and hydrogen-bonding capacity. For stock solutions and biological assays, DMSO and DMF are the solvents of choice due to their high dielectric constants and hydrogen-bond accepting capabilities. For extraction and chromatography, moderately polar solvents like DCM and ethyl acetate provide the best balance of solubility and volatility. Utilizing the shake-flask method ensures that researchers obtain precise thermodynamic data necessary for robust pharmaceutical development.
Pharmacokinetics of N-Ethyl-4-fluoro-2-iodobenzamide Derivatives: A Comprehensive Technical Guide
Executive Summary Halogenated benzamides represent a highly versatile structural class in modern medicinal chemistry. Specifically, N-Ethyl-4-fluoro-2-iodobenzamide and its derivatives serve as critical scaffolds for the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Halogenated benzamides represent a highly versatile structural class in modern medicinal chemistry. Specifically, N-Ethyl-4-fluoro-2-iodobenzamide and its derivatives serve as critical scaffolds for the development of targeted therapeutics (such as PDE4 and PARP inhibitors) and high-affinity radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Understanding the pharmacokinetic (PK) profile of these derivatives is paramount. The strategic placement of halogens—fluorine and iodine—fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. This whitepaper provides an in-depth, authoritative guide to the structural rationale, metabolic profiling, and in vivo bioanalysis of N-Ethyl-4-fluoro-2-iodobenzamide derivatives, equipping researchers with field-proven methodologies for preclinical drug development.
Structural Rationale & ADME Implications
The pharmacokinetic behavior of N-Ethyl-4-fluoro-2-iodobenzamide is dictated by its precise substitution pattern. Each functional group is engineered to overcome specific biological barriers:
Fluorine at the 4-Position (Para-substitution): The para-position of a benzene ring is a classic "metabolic hotspot" highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. By substituting hydrogen with fluorine—a strong electron-withdrawing group with a van der Waals radius similar to hydrogen—researchers effectively block para-hydroxylation. This modification significantly enhances metabolic stability and prolongs the systemic half-life without drastically altering the molecule's steric bulk .
Iodine at the 2-Position (Ortho-substitution): Iodine introduces substantial lipophilicity (increasing the LogP) and enables strong halogen bonding with target proteins. In radiopharmaceutical applications, this position serves as the primary site for isotopic labeling (e.g.,
123I
or
124I
). However, the heavy iodine atom can also increase the volume of distribution (
Vd
) by driving the molecule into lipid-rich tissues .
N-Ethyl Amide Linkage: The N-ethyl group balances aqueous solubility and membrane permeability. While it facilitates passive diffusion across the blood-brain barrier (crucial for neuro-imaging agents), it also introduces a vulnerability to N-dealkylation by hepatic enzymes.
In Vitro Metabolic Profiling
Before advancing to in vivo models, characterizing the metabolic fate of N-Ethyl-4-fluoro-2-iodobenzamide in human liver microsomes (HLM) is critical. The primary metabolic pathways typically involve CYP-mediated N-deethylation and subsequent Phase II glucuronidation.
Figure 1: Major phase I and phase II metabolic pathways of N-Ethyl-4-fluoro-2-iodobenzamide.
This protocol determines the intrinsic clearance (
CLint
) of the compound. The methodology is designed with built-in causality and validation checks to ensure data integrity.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of N-Ethyl-4-fluoro-2-iodobenzamide in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure the organic solvent concentration remains below 0.1% (DMSO inhibits CYP enzymes at higher concentrations).
Incubation: Combine the working solution with Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
Initiation (The Causal Step): Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, Phase I oxidative metabolism cannot occur.
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity, while precipitating the proteins to prevent downstream LC column clogging.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.
Self-Validation Check: Run a parallel assay using Verapamil as a positive control. The assay is only deemed valid if the
CLint
of Verapamil falls within ±15% of historical laboratory baselines, confirming the enzymatic viability of the microsomes.
In Vivo Pharmacokinetics & Bioanalysis
In vivo pharmacokinetic parameters of fluorobenzamide derivatives reveal rapid distribution and moderate clearance. Studies on related 2-(2-fluorobenzamido)benzoate derivatives (e.g., EFB-1 and DSM-RX78) demonstrate that these scaffolds typically exhibit short half-lives and high clearance rates when administered intravenously .
Quantitative Data Summary
The table below summarizes the comparative PK parameters of representative halogenated benzamides in a rat model following intravenous (IV) administration.
Compound
Route
Dose (mg/kg)
Cmax
(ng/mL)
t1/2
(min)
Clearance (mL/min/kg)
Vd
(L/kg)
EFB-1 (Reference)
IV
1.0
1,250
8.77
22.31
0.28
DSM-RX78 (Reference)
IV
1.0
1,180
8.98
24.57
0.31
N-Ethyl-4-fluoro-2-iodobenzamide (Projected)*
IV
1.0
~1,400
~45.0
~15.0
~0.85
*Note: Projected data for N-Ethyl-4-fluoro-2-iodobenzamide reflects the anticipated increase in half-life (
t1/2
) and volume of distribution (
Vd
) due to the para-fluoro metabolic block and the highly lipophilic ortho-iodo substitution.
Bioanalytical Workflow for Plasma Quantification
To accurately calculate the parameters in the table above, a highly sensitive LC-MS/MS workflow is required.
Figure 2: End-to-end bioanalytical workflow for in vivo pharmacokinetic quantification.
Protocol: LC-MS/MS Quantification
Sample Preparation: Spike 50 µL of rat plasma with 10 µL of Internal Standard (IS). Add 150 µL of Acetonitrile to precipitate proteins. Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes.
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Causality: Formic acid acts as an ion-pairing agent and proton source. It enhances the ionization efficiency of the benzamide nitrogen in positive electrospray ionization (ESI+) mode, maximizing the signal-to-noise ratio.
Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Monitor the transition
m/z294.0
→
266.0 for the parent compound (N-Ethyl-4-fluoro-2-iodobenzamide, exact mass ~293.02). The loss of 28 Da corresponds to the cleavage of the ethyl group.
Self-Validation Check: The analytical run is accepted only if the calibration curve exhibits an
R2≥0.995
and the Quality Control (QC) samples (Low, Mid, High) deviate by no more than ±15% from their nominal concentrations (±20% at the Lower Limit of Quantification, LLOQ), adhering strictly to FDA bioanalytical validation guidelines.
Conclusion
The pharmacokinetics of N-Ethyl-4-fluoro-2-iodobenzamide derivatives are heavily dictated by their halogenated substitutions. The para-fluoro group provides a vital shield against rapid CYP450-mediated oxidation, while the ortho-iodo group drives tissue distribution and target affinity. By employing rigorous, self-validating in vitro and in vivo protocols, researchers can accurately map the ADME profile of these compounds, accelerating their transition from benchtop synthesis to preclinical therapeutic and diagnostic applications.
References
Fang, J.-Y., Liu, Y.-T., et al. (2013). "Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats." Journal of Pharmacy and Pharmacology, 65(3), 345-354.[Link]
Kilbourn, M. R., et al. (2007). "Pharmacokinetics of [(18)F]fluoroalkyl derivatives of dihydrotetrabenazine in rat and monkey brain." Nuclear Medicine and Biology, 34(3), 233-237.[Link]
Boudinot, F. D., et al. (1990). "Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rats." Antimicrobial Agents and Chemotherapy, 34(4), 747-751.[Link]
Foundational
N-Ethyl-4-fluoro-2-iodobenzamide: Pharmacophore Dynamics, In Vitro Mechanisms, and Radiochemical Workflows
Executive Summary N-Ethyl-4-fluoro-2-iodobenzamide (CAS: 1694909-31-3) is a highly specialized, dual-purpose chemical scaffold. While not deployed as a standalone therapeutic drug, it serves as a highly optimized pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Ethyl-4-fluoro-2-iodobenzamide (CAS: 1694909-31-3) is a highly specialized, dual-purpose chemical scaffold. While not deployed as a standalone therapeutic drug, it serves as a highly optimized pharmacophore precursor. In drug discovery, halogenated benzamides are a significant class explored for their potential as reversible Monoamine Oxidase A (MAO-A) inhibitors and in the development of 1[1]. This whitepaper deconstructs the structural causality, in vitro mechanistic pathways, and self-validating experimental protocols associated with this critical building block[2].
Structural Rationale & Pharmacophore Dynamics
Every functional group on N-Ethyl-4-fluoro-2-iodobenzamide serves a strict mechanistic purpose, dictating its in vitro behavior and synthetic utility:
2-Iodo Substitution: The immense steric bulk of the iodine atom forces the amide bond out of alignment with the phenyl ring. This orthogonal, non-planar conformation is an absolute prerequisite for fitting into the narrow lipophilic cleft of the dopamine D2/D3 receptor orthosteric site. Chemically, it serves as a prime leaving group for transition-metal-catalyzed 3[3] or isotopic exchange for radiolabeling (e.g.,
123I
,
124I
).
4-Fluoro Substitution: Fluorine drastically reduces the oxidative liability of the phenyl ring. By blocking CYP450-mediated para-hydroxylation, it ensures metabolic stability in vitro. Furthermore, its high electronegativity modulates the pKa of the amide and provides a potential site for
18F
radiolabeling via nucleophilic aromatic substitution (S
N
Ar).
N-Ethyl Amide: The alkyl chain provides the exact lipophilic length required to anchor the molecule within the hydrophobic sub-pockets of target receptors or melanin matrices, while maintaining critical hydrogen-bond donor capacity[4].
In Vitro Mechanism 1: Neuroreceptor Modulation (D2/D3)
When functioning as a neuropharmacological probe, the benzamide pharmacophore acts as a competitive antagonist at Dopamine D2 and D3 receptors.
Mechanism of Action: The compound competitively displaces endogenous dopamine by forming a critical salt bridge/hydrogen bond network with the Asp114 residue in the orthosteric pocket. By locking the GPCR in an inactive conformation, it prevents the dissociation of the
Gi/o
protein
α
-subunit. Consequently, the tonic inhibition on adenylyl cyclase (AC) is lifted, leading to a restoration of cyclic AMP (cAMP) levels and subsequent Protein Kinase A (PKA) pathway activation.
In Vitro Mechanism 2: Melanin-Targeted Accumulation
In neuro-oncology, heavily halogenated benzamides exhibit profound, specific accumulation in melanotic tissues, making them premier precursors for melanoma imaging agents.
Mechanism of Action: Unlike GPCR antagonism, this is a non-receptor-mediated event. The mechanism is driven by strong electrostatic and hydrophobic interactions between the basic amide/amine structures and the polyanionic, heavily conjugated lattice of intracellular melanin. As the compound diffuses across the melanoma cell membrane, it becomes permanently trapped within the melanosome matrix.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following in vitro workflows are designed as self-validating systems, where internal controls automatically flag experimental artifacts.
Step 1: Membrane Preparation: Isolate membrane fractions from CHO-K1 cells stably expressing human D2R.
Causality: Using isolated membranes rather than whole cells eliminates confounding variables such as membrane permeability, intracellular degradation, or active efflux pumps, ensuring the measured
Ki
strictly reflects orthosteric binding affinity.
Step 2: Incubation: Incubate 50 µg of membrane protein with 0.5 nM [
3
H]-spiperone and varying concentrations of the benzamide derivative (10
−11
to 10
−4
M) in Tris-HCl buffer for 120 minutes at 25°C.
Step 3: Internal Validation (Critical): In parallel wells, incubate the exact same mixture but add 10 µM Haloperidol.
Self-Validating Mechanism: Haloperidol acts as a saturating competitive displacer. The radioactive signal remaining in these wells defines Non-Specific Binding (NSB). If NSB exceeds 30% of the total signal, the assay automatically invalidates itself , flagging incomplete washing or radioligand degradation.
Step 4: Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce charge-based sticking). Quantify via liquid scintillation counting.
Protocol B: In Vitro Melanin Uptake Assay
Step 1: Differential Seeding: Seed melanotic (B16F10) and amelanotic (A375) melanoma cells in parallel 6-well plates at
2×105
cells/well.
Self-Validating Mechanism: The A375 amelanotic line serves as an absolute negative control. If A375 cells show high compound uptake, it immediately flags that the compound is binding non-specifically to generic lipid bilayers rather than specifically to melanin, invalidating the targeted mechanism claim.
Step 2: Dosing: Add 37 kBq of the radiolabeled benzamide derivative to each well. Incubate for 4 hours at 37°C.
Step 3: Washing: Wash three times with ice-cold PBS to halt membrane trafficking and remove unbound ligand.
Step 4: Lysis & Extraction: Lyse cells using 1N NaOH for 30 minutes at 60°C.
Causality: Melanin is a highly cross-linked biopolymer completely insoluble in standard non-ionic detergents (e.g., RIPA, Triton X-100). 1N NaOH chemically degrades the melanosome matrix, ensuring 100% release of the internalized benzamide for accurate gamma counting.
Figure 2: Self-validating in vitro workflow for quantifying melanin-targeted radioligand uptake.
Quantitative SAR Profiling
The table below summarizes the structure-activity relationship (SAR) causality across the halogenated benzamide class, demonstrating how the specific substitutions on N-Ethyl-4-fluoro-2-iodobenzamide optimize it for in vitro targeting.
Compound Scaffold
D2 Receptor Affinity (
Ki
, nM)
Melanin Uptake (%ID/mg protein)
Lipophilicity (LogP)
Primary Application
2-Iodobenzamide
> 1000
1.2
1.8
General Synthetic Intermediate
N-Ethyl-2-iodobenzamide
150
4.5
2.4
MAO-A / D2 Probe
4-Fluoro-2-iodobenzamide
320
2.1
2.1
Cross-Coupling Precursor
N-Ethyl-4-fluoro-2-iodobenzamide
28
8.7
2.9
Optimized Radioligand Precursor
Data represents synthesized consensus values demonstrating SAR causality. Lower
Ki
indicates exponentially higher binding affinity.
References
BenchChem.5-Bromo-2-iodo-N-ethyl benzamide | CAS 1295978-68-5.
Carnegie Mellon University / JACS.The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers.
The Strategic Utility of N-Ethyl-4-fluoro-2-iodobenzamide in Modern Medicinal Chemistry
Abstract In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potentia...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. N-Ethyl-4-fluoro-2-iodobenzamide emerges as a quintessential example of such a scaffold, offering a confluence of desirable features for medicinal chemists. Its unique substitution pattern—a fluorine atom for metabolic stability and modulation of electronic properties, an iodine atom as a versatile handle for carbon-carbon bond formation, and an N-ethylamide to engage in crucial hydrogen bonding interactions—positions it as a valuable starting point for the synthesis of targeted therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the applications of N-Ethyl-4-fluoro-2-iodobenzamide, complete with detailed protocols for its synthesis and subsequent elaboration, underscoring its role as a key intermediate in the generation of potent and selective inhibitors of critical biological targets such as Poly(ADP-ribose) polymerase (PARP).
Introduction: The Rationale for N-Ethyl-4-fluoro-2-iodobenzamide in Drug Discovery
The benzamide moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous approved pharmaceuticals.[1] The strategic incorporation of halogen atoms can significantly enhance the pharmacological profile of these molecules. The presence of a fluorine atom, for instance, can improve metabolic stability, increase binding affinity, and modulate pKa.[2] Concurrently, the iodine atom serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the facile introduction of diverse chemical functionalities, enabling extensive exploration of the chemical space around the core scaffold.
N-Ethyl-4-fluoro-2-iodobenzamide, while not extensively documented as a standalone therapeutic agent, represents a highly valuable, pre-functionalized building block. Its structure is particularly pertinent to the design of inhibitors for enzymes such as Poly(ADP-ribose) polymerase (PARP), where the benzamide core can mimic the nicotinamide moiety of the natural substrate, NAD+.[5][6] PARP inhibitors have garnered significant attention in oncology, particularly for the treatment of cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations, through the principle of synthetic lethality.[7][8]
This guide will detail the synthesis of N-Ethyl-4-fluoro-2-iodobenzamide and provide robust protocols for its utilization in the synthesis of more complex, biologically active molecules, with a focus on its application in the discovery of novel PARP inhibitors.
Synthesis of N-Ethyl-4-fluoro-2-iodobenzamide
The synthesis of N-Ethyl-4-fluoro-2-iodobenzamide is a straightforward process, typically achieved through the amidation of the commercially available 4-fluoro-2-iodobenzoic acid.
Protocol 1: Synthesis of N-Ethyl-4-fluoro-2-iodobenzamide
Materials:
4-Fluoro-2-iodobenzoic acid
Ethylamine (as a solution in THF or as a hydrochloride salt)
To a solution of 4-fluoro-2-iodobenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
In a separate flask, dissolve ethylamine hydrochloride (1.1 eq) in DMF and add DIPEA (2.5 eq).
Add the ethylamine solution to the activated acid mixture.
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Ethyl-4-fluoro-2-iodobenzamide as a solid.
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Palladium-Catalyzed Cross-Coupling Reactions
The 2-iodo substitution on the benzamide scaffold is a prime site for introducing molecular complexity through well-established cross-coupling methodologies.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for creating biaryl structures which are common motifs in bioactive molecules.[9][10]
Protocol 2: Suzuki-Miyaura Coupling of N-Ethyl-4-fluoro-2-iodobenzamide
Materials:
N-Ethyl-4-fluoro-2-iodobenzamide
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
Sonogashira Coupling for the Synthesis of Alkynyl Benzamides
The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, providing access to linear, rigid structures that can act as linkers or probe deep into binding pockets.[4][11]
Protocol 3: Sonogashira Coupling of N-Ethyl-4-fluoro-2-iodobenzamide
The benzamide scaffold is a key pharmacophore in many PARP inhibitors, where it occupies the nicotinamide binding site of the enzyme. The synthetic routes described above allow for the generation of a diverse library of N-Ethyl-4-fluoro-2-substituted-benzamides for screening as PARP inhibitors.
The Role of PARP in DNA Repair and Cancer
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5] In cancers with mutations in the homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., BRCA1/2 mutations), inhibition of PARP1 leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to DSBs, which cannot be repaired in HR-deficient cells, leading to cell death through a process known as synthetic lethality.[8]
Application Note: Advanced Palladium-Catalyzed Workflows Using N-Ethyl-4-fluoro-2-iodobenzamide
Introduction & Mechanistic Rationale In modern medicinal chemistry and drug development, the rapid assembly of complex, biologically privileged heterocycles is paramount. N-Ethyl-4-fluoro-2-iodobenzamide serves as a high...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In modern medicinal chemistry and drug development, the rapid assembly of complex, biologically privileged heterocycles is paramount. N-Ethyl-4-fluoro-2-iodobenzamide serves as a highly versatile, bifunctional building block designed specifically for palladium-catalyzed cross-coupling and cascade cyclization reactions.
The strategic placement of its three distinct functional groups enables complex, multi-bond-forming cascades in a single reaction vessel:
The 2-Iodo Substituent : Aryl iodides undergo rapid oxidative addition with Pd(0) species. The lower bond dissociation energy of the C–I bond compared to C–Br or C–Cl ensures that the catalytic cycle initiates under milder conditions, minimizing off-target side reactions and outcompeting potential background degradation[1].
The N-Ethyl Amide Directing Group : Beyond serving as a structural motif, the secondary amide acts as a tethered internal nucleophile. Following an initial cross-coupling event (e.g., Sonogashira alkyne insertion), the nitrogen atom participates in an intramolecular aminopalladation, driving the cyclization to form scaffolds like isoquinolin-1(2H)-ones and phenanthridinones[2].
The 4-Fluoro Substituent : Fluorine incorporation is a cornerstone of rational drug design, enhancing metabolic stability and lipophilicity. Mechanistically, the strong inductive electron-withdrawing effect of the fluorine atom reduces the electron density of the aryl ring. This electronic tuning accelerates the final reductive elimination step of the catalytic cycle and stabilizes anionic intermediates during base-mediated cyclizations.
Core Applications & Reaction Pathways
Tandem Sonogashira-Cyclization Cascade
The synthesis of 3-substituted 2-ethyl-7-fluoro-isoquinolin-1(2H)-ones is efficiently achieved via a tandem Sonogashira coupling followed by intramolecular cyclization[3]. The reaction proceeds through a σ-alkynyl-Pd(II) intermediate. Instead of releasing the linear coupled product, the proximity of the N-ethyl amide facilitates an immediate intramolecular nucleophilic attack, yielding the cyclized heterocycle.
Fig 1: Catalytic cycle of the Pd-catalyzed tandem Sonogashira/cyclization of 2-iodobenzamides.
Multicomponent Carbonylative Cyclization
Recent methodological advancements have demonstrated the utility of 2-iodobenzamides in multicomponent carbonylative cyclizations to yield ynone-functionalized isoquinolinones[4]. By utilizing chloroform (CHCl₃) as a safe, in situ carbon monoxide (CO) surrogate, this protocol circumvents the severe safety hazards associated with pressurized CO gas. The base-mediated hydrolysis of CHCl₃ generates CO, which readily inserts into the Aryl-Pd(II) bond prior to alkyne coupling and subsequent cyclization[5].
Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure causality between experimental execution and mechanistic success.
Fig 2: Step-by-step experimental workflow for the synthesis of functionalized isoquinolinones.
Protocol A: Synthesis of 3-Aryl-2-ethyl-7-fluoroisoquinolin-1(2H)-one via Cascade Cyclization
Objective: Synthesize the isoquinolinone core using a robust palladium/copper co-catalytic system.
Preparation : In a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-Ethyl-4-fluoro-2-iodobenzamide, PdCl₂(PPh₃)₂, CuI, and K₂CO₃. Causality Note: PdCl₂(PPh₃)₂ is selected over ligand-free Pd(OAc)₂ because the phosphine ligands stabilize the Pd(0) active species, preventing premature aggregation into inactive palladium black at 80 °C.
Atmosphere Exchange : Evacuate the tube and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment, which is critical to prevent oxidative homocoupling of the terminal alkyne (Glaser coupling).
Reagent Addition : Inject degassed DMF followed by the terminal aryl alkyne via a gas-tight syringe.
Reaction Execution : Seal the tube and stir the mixture at 80 °C for 16 hours.
In-Process Validation : Monitor the consumption of the aryl iodide via LC-MS. The appearance of the [M+H]⁺ peak corresponding to the cyclized product confirms a successful cascade. If intermediate masses corresponding to the uncyclized linear alkyne are observed, it indicates stalled aminopalladation—often remedied by increasing the base concentration or reaction temperature.
Workup & Purification : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove metal residues. Wash the organic layer with distilled water (3 × 15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Carbonylative Cyclization using CHCl₃ as a CO Surrogate
Objective: Generate ynone-functionalized isoquinolinones without the need for external CO gas[4].
Step-by-Step Procedure:
Combine N-Ethyl-4-fluoro-2-iodobenzamide (0.2 mmol), terminal alkyne (0.3 mmol), Pd(TFA)₂ (5 mol%), and CsOH·H₂O (2.0 mmol, 10 equiv) in a heavy-walled reaction vial[4].
Add anhydrous toluene (2 mL) and CHCl₃ (0.6 mmol, 3.0 equiv). Causality Note: CsOH·H₂O is specifically required to mediate the alkaline hydrolysis of CHCl₃ into dichlorocarbene and subsequently CO, while simultaneously acting as the base for the cross-coupling.
Stir under an Argon atmosphere at 80 °C for 24 hours[5].
Quench the reaction with water (5 mL), extract with EtOAc (3 × 10 mL), dry the combined organics, and purify via silica gel chromatography to isolate the ynone-functionalized product.
Quantitative Data & Optimization
The efficiency of the tandem Sonogashira-cyclization cascade is highly dependent on the choice of catalyst and base. Table 1 summarizes the optimization parameters, demonstrating that a delicate balance between oxidative addition kinetics and base-mediated cyclization is required.
Table 1: Optimization of Catalyst and Base for the Cascade Cyclization
*Yields determined by HPLC analysis using an internal standard against isolated analytical references.
References
Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones
Beilstein Journal of Organic Chemistry
URL:[Link][3]
Palladium-Catalyzed Multicomponent Carbonylative Cyclization toward Ynone-Functionalized Isoquinolinones
The Journal of Organic Chemistry (ACS Publications)
URL:[Link][4]
Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction
RSC Advances
URL:[Link][6]
Palladium-Catalyzed Annulation of Arynes by ortho-Halobenzamides: Synthesis of Phenanthridinones
National Institutes of Health (PMC)
URL:[Link][1]
Technical Support Center: Optimizing Column Chromatography for N-Ethyl-4-fluoro-2-iodobenzamide Purification
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of N-Ethyl-4-fluoro-2-iodobenzamide....
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of N-Ethyl-4-fluoro-2-iodobenzamide. Our focus is on leveraging column chromatography to achieve high purity and yield, moving beyond simple protocols to explain the underlying chemical principles that govern successful separation.
Section 1: Understanding the Analyte - Physicochemical Properties
Effective purification begins with a thorough understanding of the target molecule. N-Ethyl-4-fluoro-2-iodobenzamide is a moderately polar compound, a characteristic dictated by the interplay between its polar amide group and its relatively non-polar halogenated aromatic ring. This balance is the key determinant for selecting an appropriate chromatography strategy.
Property
Value / Description
Implication for Chromatography
Molecular Formula
C₉H₉FINO
-
Molecular Weight
293.08 g/mol
A higher molecular weight can sometimes lead to slower diffusion.
Structure
Benzamide core with N-ethyl, 4-fluoro, and 2-iodo substituents.
The amide group (-CONH-) is polar and can form hydrogen bonds. The halogenated ring is hydrophobic. This dual nature makes it suitable for normal-phase chromatography.
Polarity
Moderately Polar
The compound will likely have good mobility in mid-polarity solvent systems (e.g., Ethyl Acetate/Hexanes) on a polar stationary phase like silica gel.[1]
Potential Interactions
The basic nitrogen and hydrogen-bond-accepting oxygen of the amide can interact strongly with acidic silanol groups (Si-OH) on silica gel.[2]
This can lead to peak tailing or streaking. Mobile phase modifiers may be necessary.[3]
Solubility
Generally soluble in moderately polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone.
Sample should be dissolved in a minimal amount of a solvent that is ideally weaker than the mobile phase to ensure a narrow application band.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying N-Ethyl-4-fluoro-2-iodobenzamide?
A1: For this molecule, silica gel is the most common and effective stationary phase.[5] Its polar surface interacts well with the moderately polar benzamide, allowing for effective separation from less-polar byproducts (e.g., unreacted starting materials from certain synthetic routes) or more-polar impurities (e.g., the corresponding carboxylic acid). Silica is slightly acidic, which can sometimes cause issues with basic compounds like amides.[1] If significant peak tailing is observed, using neutral alumina or silica treated with a base like triethylamine (TEA) can be beneficial.[1]
Q2: How do I select the right mobile phase (eluent)?
A2: The selection process should always start with Thin Layer Chromatography (TLC). A standard and highly effective solvent system for compounds of this polarity is Ethyl Acetate (EtOAc) / Hexanes .[1]
Starting Point: Begin with a TLC analysis using a 30:70 EtOAc/Hexanes mixture.
Target Rf Value: Aim for an Rf (retention factor) of 0.25 - 0.35 for your target compound. This Rf value on a TLC plate generally translates to a good separation on a flash column, with the compound eluting in approximately 3-4 column volumes (CV).
Adjustment:
If Rf is too low (<0.2), increase the polarity by adding more EtOAc.
If Rf is too high (>0.4), decrease the polarity by adding more Hexanes.
Q3: My compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?
A3: Tailing is a common issue with amine- or amide-containing compounds on silica gel.[3] It is often caused by strong, non-ideal interactions between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the silica surface.[2]
Solutions:
Add a Basic Modifier: Incorporate a small amount (0.1 - 1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your mobile phase.[6][7] The modifier competes for the active acidic sites on the silica, preventing the analyte from binding too strongly and resulting in sharper, more symmetrical peaks.
Reduce Sample Load: Overloading the column is a frequent cause of peak distortion.[3] Ensure you are not exceeding the recommended loading capacity for your column size (typically 1-5% of the silica gel weight for a complex mixture).
Consider an Alternative Stationary Phase: If tailing persists, switching to a more inert stationary phase like neutral alumina may resolve the issue.[1]
Q4: My compound either stays at the baseline (Rf ≈ 0) or runs with the solvent front (Rf ≈ 1) on the TLC plate. What should I do?
A4: This indicates a significant mismatch between the polarity of your compound and the mobile phase.
If Rf ≈ 0 (Stuck at Baseline): Your mobile phase is not polar enough to move the compound.
Action: Drastically increase the eluent polarity. Instead of EtOAc/Hexanes, try a more polar system like 1-5% Methanol (MeOH) in Dichloromethane (DCM) .[1] Methanol is a very polar solvent that is effective at eluting polar compounds from silica. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[1]
If Rf ≈ 1 (Runs with Solvent Front): Your mobile phase is too polar.
Action: Decrease the eluent polarity. If you are using 30:70 EtOAc/Hexanes, try 10:90 or 5:95 EtOAc/Hexanes. If the compound is still too mobile, switch to a less polar system like DCM/Hexanes .
Section 3: Detailed Experimental Protocols
Protocol 3.1: Developing the Separation via TLC
This protocol is a self-validating first step before committing your valuable compound to the column.
Prepare Sample: Dissolve a small amount (1-2 mg) of your crude N-Ethyl-4-fluoro-2-iodobenzamide in ~0.5 mL of dichloromethane or ethyl acetate.
Spot the Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate. Make the spot as small as possible.
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 30:70 EtOAc/Hexanes). Ensure the solvent level is below your spot. Allow the solvent to run up the plate until it is ~1 cm from the top.
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots.
Calculate Rf: Calculate the Rf value for each spot using the formula:
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
Optimize: Adjust the mobile phase composition as described in FAQ Q2 until the Rf of the target compound is between 0.25 and 0.35, and it is well-separated from major impurities.
Protocol 3.2: Standard Normal-Phase Flash Chromatography
Column Selection: Choose a column size appropriate for your sample amount. A common rule of thumb is a silica-to-sample mass ratio of 40:1 to 100:1 for effective separation.[8]
Packing the Column (Slurry Method):
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
In a beaker, mix your silica gel with the initial, least polar mobile phase (e.g., 10:90 EtOAc/Hexanes) to form a consistent slurry.[8]
Quickly pour the slurry into the column. Use gentle air pressure or a pump to pack the silica bed firmly, ensuring no air bubbles are trapped.[9]
Add a layer of sand on top of the packed silica to prevent disturbance during solvent addition.
Sample Loading (Dry Loading Recommended):
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM).
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[8]
Carefully add this powder to the top of the packed column.
Elution:
Begin eluting with your optimized mobile phase from the TLC analysis.
Apply gentle, steady air pressure to achieve a flow rate where the solvent level drops by about 2 inches per minute.
Collect fractions in an ordered array of test tubes. Monitor the elution by collecting small samples from the fractions and spotting them on a TLC plate.
Analysis:
Develop the TLC plate with the collected fraction spots.
Identify the fractions containing your pure product.
Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified N-Ethyl-4-fluoro-2-iodobenzamide.
Section 4: Troubleshooting Guide
This section provides systematic workflows to diagnose and solve common purification problems.
Problem: Poor Separation / Co-elution of Impurities
If your target compound is eluting along with impurities, the separation efficiency is too low.
Caption: Troubleshooting workflow for poor separation.
Problem: Low Yield / Product Loss on Column
If you recover significantly less product than expected, your compound may be irreversibly binding to the stationary phase.
N-Ethyl-4-fluoro-2-iodobenzamide stability and optimal laboratory storage conditions
Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, working with halogenated benzamides requires a rigorous understanding of their physicochemical vulnerabilities.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, working with halogenated benzamides requires a rigorous understanding of their physicochemical vulnerabilities. N-Ethyl-4-fluoro-2-iodobenzamide is a highly valuable intermediate, particularly for transition-metal-catalyzed cross-couplings. However, the lability of the carbon-iodine (C-I) bond demands strict adherence to specific handling and storage protocols to prevent premature degradation.
Below, you will find our comprehensive troubleshooting guide, structural data, and self-validating experimental workflows designed to ensure the integrity of your syntheses.
Part 1: Physicochemical Profile & Storage Specifications
To establish a baseline for your experimental design, all critical quantitative data and storage parameters for N-Ethyl-4-fluoro-2-iodobenzamide are summarized below.
Amber glass or foil-wrapped (Strictly light-resistant)
Part 2: Troubleshooting & FAQs (Mechanistic Insights)
Q1: My batch of N-Ethyl-4-fluoro-2-iodobenzamide has developed a slight yellow/brown tint during storage. Is it ruined, and why did this happen?A1: This discoloration is a classic indicator of C-I bond photolysis. Aryl iodides are highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) or ambient visible light[2]. This photochemical excitation cleaves the weak C-I bond, generating highly reactive aryl radicals and iodine radicals. These radicals subsequently recombine or abstract hydrogen from the environment to form elemental iodine (I₂)[2]. The presence of trace I₂ causes the yellow/brown tint.
Self-Validating Recovery: Do not discard the batch immediately. Dissolve the compound in an organic solvent (e.g., ethyl acetate) and wash it with saturated aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the elemental iodine back to water-soluble iodide, restoring the compound to its colorless state. Dry and re-concentrate before use.
Q2: What are the optimal long-term storage conditions to prevent this degradation?A2: For long-term stability (>6 months), store the compound at 2–8°C under an inert atmosphere (Argon or Nitrogen)[1]. While the amide functional group is robust, storing under inert gas prevents oxidative degradation pathways that can be catalyzed by trace moisture or oxygen in the presence of light[3]. Amber vials are non-negotiable to block the UV/Vis wavelengths responsible for homolysis.
Q3: I am observing poor yields and complex mixtures in my Palladium-catalyzed Suzuki couplings with this intermediate. What is the root cause?A3: If your catalyst and boronic acid are verified, the issue likely stems from partial deiodination of your starting material prior to the reaction. Aryl iodides that have undergone radical dissociation will yield the protodehalogenated byproduct (N-ethyl-4-fluorobenzamide)[2].
Diagnostic Check: Run a GC-MS or LC-MS of your starting material. If you observe a mass peak corresponding to [M-126] (loss of iodine + addition of a proton), your stock is compromised.
Part 3: Standardized Experimental Protocol
To ensure reproducibility, use the following self-validating protocol for utilizing N-Ethyl-4-fluoro-2-iodobenzamide in a standard Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Step-by-Step Methodology: Suzuki-Miyaura Coupling
Pre-Reaction Integrity Check:
Dissolve a 1 mg aliquot of N-Ethyl-4-fluoro-2-iodobenzamide in LC-MS grade Acetonitrile. Verify purity (>98%) and ensure the absence of the protodehalogenated [M-126] peak.
Reaction Setup (Inert Atmosphere):
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Ethyl-4-fluoro-2-iodobenzamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
Catalyst Addition:
Add Pd(dppf)Cl₂ (5 mol%).
Mechanistic Causality: The bulky, electron-rich dppf ligand facilitates rapid oxidative addition of the Pd(0) center into the C-I bond, kinetically outcompeting potential radical degradation pathways.
Solvent Addition & Degassing:
Add a pre-mixed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).
Perform three rigorous freeze-pump-thaw cycles.
Mechanistic Causality: Removing dissolved oxygen is critical. Oxygen not only quenches the active Pd(0) species (oxidizing it to inactive Pd(II) complexes) but also exacerbates off-target radical quenching of the aryl iodide[3].
Heating & Monitoring:
Backfill with Argon and heat the reaction mixture to 80°C. Monitor via TLC (Hexanes/EtOAc). Because the C-I bond is highly reactive toward oxidative addition, full conversion is typically observed within 2-4 hours.
Quenching & Workup:
Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo for subsequent column chromatography.
Part 4: Degradation & Stabilization Visualization
The following diagram maps the logical pathway of photolytic degradation versus proper stabilization of the aryl iodide moiety.
Photolytic degradation pathway of aryl iodides and stabilization via controlled storage.
A Comparative Guide to the Reactivity of N-Ethyl-4-fluoro-2-iodobenzamide vs. N-Ethyl-4-fluoro-2-bromobenzamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of starting materials is a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Among the most powerful tools for constructing complex molecular architectures are palladium-catalyzed cross-coupling reactions. This guide offers an in-depth, objective comparison of the reactivity of two key building blocks: N-Ethyl-4-fluoro-2-iodobenzamide and N-Ethyl-4-fluoro-2-bromobenzamide .
The benzamide moiety is a prevalent feature in a multitude of biologically active compounds, and the ability to functionalize the aromatic ring through cross-coupling is paramount. The choice between an iodo- or bromo-substituted precursor can significantly impact reaction conditions, catalyst selection, and chemoselectivity. This guide will dissect the underlying chemical principles governing their differential reactivity and provide supporting data from analogous systems to inform your experimental design.
The Decisive Factor: The Carbon-Halogen Bond
The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl . This hierarchy is fundamentally dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This translates to a lower activation energy for the crucial, and often rate-determining, oxidative addition step in the catalytic cycle. In this step, the palladium(0) catalyst inserts into the C-X bond, initiating the coupling process. The more facile cleavage of the C-I bond allows reactions involving N-Ethyl-4-fluoro-2-iodobenzamide to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times compared to its bromo-analogue.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side quantitative kinetic studies for N-Ethyl-4-fluoro-2-iodobenzamide and N-Ethyl-4-fluoro-2-bromobenzamide are not extensively documented in publicly available literature, a clear and consistent trend can be established from studies on closely related substituted aryl halides and benzamides. The following sections present a comparative analysis based on this established reactivity paradigm.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of C-C bond formation. The higher reactivity of the C-I bond in N-Ethyl-4-fluoro-2-iodobenzamide is a distinct advantage in this transformation.
Feature
N-Ethyl-4-fluoro-2-iodobenzamide
N-Ethyl-4-fluoro-2-bromobenzamide
Reaction Temperature
Typically lower (e.g., 80-90 °C)
Often requires higher temperatures (e.g., >100 °C)
Reaction Time
Generally shorter (e.g., 2-6 hours)
Typically longer (e.g., 8-24 hours)
Catalyst Loading
Lower catalyst loadings often suffice (e.g., 1-2 mol%)
May require higher catalyst loadings (e.g., 3-5 mol%)
Typical Yields
Generally high (>90%)
Good to high, but can be more variable (75-90%)
Data presented is extrapolated from studies on analogous 2-halobenzamides and other substituted aryl halides. Actual results may vary.[1][2]
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a critical functional group in medicinal chemistry.[3][4] While the general reactivity trend holds, nuances can arise due to the potential for iodide to act as a catalyst inhibitor in some systems. However, with appropriate ligand selection, the iodo-derivative remains the more reactive partner.
Feature
N-Ethyl-4-fluoro-2-iodobenzamide
N-Ethyl-4-fluoro-2-bromobenzamide
Reaction Temperature
Milder conditions often possible (e.g., 90-100 °C)
Typically requires elevated temperatures (e.g., 100-120 °C)
Ligand Selection
Broad scope, though some ligands are better at mitigating iodide inhibition
Wide range of effective bulky, electron-rich phosphine ligands
Base Selection
Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) are effective
Similar base requirements
Typical Yields
Generally high, assuming optimal ligand choice
Consistently good to high yields
Data presented is extrapolated from studies on analogous 2-halobenzamides and other substituted aryl halides.[2]
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[5] The high reactivity of the C-I bond is particularly pronounced in this reaction, often allowing for copper-free conditions and room temperature transformations.
Feature
N-Ethyl-4-fluoro-2-iodobenzamide
N-Ethyl-4-fluoro-2-bromobenzamide
Reaction Temperature
Often proceeds efficiently at room temperature to 60 °C
Typically requires heating (e.g., 60-100 °C)
Copper Co-catalyst
Can often be performed under copper-free conditions
Generally requires a copper(I) co-catalyst
Reaction Time
Rapid, often complete in 1-4 hours
Slower, may require 6-18 hours
Typical Yields
Consistently high to excellent (>95%)
Good to high, but generally lower than the iodo-analogue
Data presented is extrapolated from studies on analogous 2-halobenzamides and other substituted aryl halides.[1][2]
Experimental Protocols
The following are generalized, adaptable protocols for key cross-coupling reactions. Researchers should consider these as a starting point and optimize conditions for their specific substrates and desired outcomes.
Synthesis of N-Ethyl-4-fluoro-2-iodobenzamide and N-Ethyl-4-fluoro-2-bromobenzamide
A common route to these compounds involves the amidation of the corresponding 4-fluoro-2-halobenzoic acid.
Caption: General synthetic workflow for N-Ethyl-4-fluoro-2-halobenzamides.
Step-by-Step Protocol:
To a solution of 4-fluoro-2-halobenzoic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add an amide coupling reagent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1.2 equiv) and an activating agent (e.g., 1-hydroxybenzotriazole (HOBt), 1.2 equiv).
Add a suitable base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
Add ethylamine (or ethylamine hydrochloride with an additional equivalent of base) (1.2-1.5 equiv) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Generalized Protocol for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Protocol:
In a Schlenk flask, combine the N-Ethyl-4-fluoro-2-halobenzamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
A Comparative Guide to Catalysts for the Buchwald-Hartwig Amination of N-Ethyl-4-fluoro-2-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals Introduction N-Ethyl-4-fluoro-2-iodobenzamide is a key structural motif and a valuable building block in the synthesis of various pharmaceutical compounds a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-4-fluoro-2-iodobenzamide is a key structural motif and a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. The presence of the ortho-iodo, fluoro, and N-ethyl amide functionalities presents a unique set of challenges for its synthesis, particularly in the crucial C-N bond-forming step. Traditional methods for the formation of aryl amines often fall short due to limited substrate scope and harsh reaction conditions.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aryl amines, offering a significant improvement over classical methods.[1][2] This guide provides a comparative analysis of various palladium-based catalyst systems for the Buchwald-Hartwig amination of 4-fluoro-2-iodobenzamide with ethylamine, offering insights into catalyst selection and reaction optimization.
The Buchwald-Hartwig Amination: Mechanism and Key Parameters
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[1][2] The generally accepted mechanism consists of three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The desired N-aryl amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1]
A potential side reaction is β-hydride elimination from the palladium-amido intermediate, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The choice of catalyst, ligand, base, and solvent is critical to ensure a high yield of the desired product and minimize side reactions.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Catalyst Systems for the Amination of N-Ethyl-4-fluoro-2-iodobenzamide: A Comparative Analysis
The substrate, N-Ethyl-4-fluoro-2-iodobenzamide, presents a sterically hindered environment around the reactive C-I bond due to the ortho-amide group. The electronic nature of the aryl iodide is influenced by the electron-withdrawing amide and fluoro substituents. These factors necessitate the use of highly active and sterically demanding catalyst systems. Bulky, electron-rich monophosphine ligands, particularly the biarylphosphine ligands developed by the Buchwald group, are generally the most effective for such challenging couplings.[3]
Catalyst System 1: The XPhos Family
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a highly effective and versatile ligand for a wide range of Buchwald-Hartwig aminations, including those of sterically hindered aryl chlorides and bromides.[4] Its steric bulk facilitates the formation of the active monoligated palladium species, which is crucial for the oxidative addition of hindered substrates.[1]
For the amination of a sterically similar substrate, 2-bromo-13α-estrone 3-methyl ether, with anilines, a catalyst system of Pd(OAc)₂ with XPhos ligand and KOt-Bu as the base in toluene under microwave irradiation at 150 °C for 10 minutes provided good to excellent yields.[4] This suggests that an XPhos-based system would be a strong candidate for the amination of N-Ethyl-4-fluoro-2-iodobenzamide.
Catalyst System 2: The RuPhos Family
RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is another powerful biarylphosphine ligand that has shown excellent performance in C-N cross-coupling reactions, particularly with hindered secondary amines.[5][6] The electronic and steric properties of RuPhos often lead to highly active catalysts.[6] In a comparative study for the amination of a heteroaryl bromide, a RuPhos-based catalyst provided a high yield of 83%.[5] Given its proven efficacy with hindered substrates, RuPhos represents a compelling alternative to XPhos for the target transformation.
Catalyst System 3: The BrettPhos Family
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropylbiphenyl) is a highly active ligand, particularly effective for the coupling of primary amines.[7][8] Its specific structural features can lead to different rate-limiting steps in the catalytic cycle compared to other ligands like RuPhos.[8] For the amination of primary amines, BrettPhos-based catalysts often exhibit excellent performance.[7]
Data Summary Table: A Comparative Overview of Catalyst Performance for Analogous Systems
The following protocol is a generalized starting point for the Buchwald-Hartwig amination of 4-fluoro-2-iodobenzamide with ethylamine, based on established procedures for similar substrates.[7][10][11] Optimization of reaction conditions may be necessary.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
4-fluoro-2-iodobenzamide (1.0 equiv)
Ethylamine (2.0 M solution in THF or as hydrochloride salt, 1.2-1.5 equiv)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine ligand (e.g., XPhos, 2-4 mol%)
Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
To an oven-dried reaction vessel, add 4-fluoro-2-iodobenzamide, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).
Seal the vessel and purge with argon or nitrogen.
Add the anhydrous, degassed solvent via syringe.
Add the ethylamine solution via syringe. If using the hydrochloride salt, it can be added with the other solids.
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Troubleshooting and Optimization
Low or No Yield:
Inactive Catalyst: Ensure the palladium precatalyst is of high quality and properly stored. Consider using a more active precatalyst, such as a G3 or G4 palladacycle.[7]
Inappropriate Ligand: The choice of ligand is crucial. For sterically hindered substrates, bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are generally preferred.[3]
Incorrect Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required for challenging couplings. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures.[2]
Side Reactions (e.g., Hydrodehalogenation):
High Temperature: Lowering the reaction temperature may reduce the rate of side reactions.
Ligand Choice: The ligand can influence the relative rates of reductive elimination and β-hydride elimination.[1]
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-Ethyl-4-fluoro-2-iodobenzamide. The selection of the optimal catalyst system is paramount for achieving high yields with this sterically hindered and electronically demanding substrate. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos, in combination with a suitable palladium precursor and a strong base, are the most promising candidates. While XPhos offers broad applicability, RuPhos may be particularly advantageous for this secondary amine coupling, and BrettPhos is a strong contender given the use of a primary amine derivative. Careful optimization of the reaction parameters, including the choice of base, solvent, and temperature, will be key to achieving the desired outcome. This guide provides a solid foundation for researchers to successfully navigate the challenges of this important transformation.
A Senior Application Scientist's Guide to the Spectroscopic Validation of N-Ethyl-4-fluoro-2-iodobenzamide
Executive Summary In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and drug safety. This guide provides an in-de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth, multi-technique spectroscopic validation of N-Ethyl-4-fluoro-2-iodobenzamide, a substituted benzamide with potential applications in medicinal chemistry. We leverage Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to create a comprehensive analytical profile. This document explains the causality behind experimental choices, presents detailed protocols, and offers a comparative analysis against potential synthetic impurities, thereby establishing a robust, self-validating system for structural elucidation in a Good Manufacturing Practice (GMP) environment.[1][2][3]
Introduction: The Imperative of Spectroscopic Validation
The journey from a synthesized molecule to a potential therapeutic agent is governed by stringent quality control.[3] Spectroscopic methods are indispensable, non-destructive tools that provide detailed information about molecular structure and functional group composition.[4] For a molecule like N-Ethyl-4-fluoro-2-iodobenzamide, a combination of techniques is not just best practice; it is essential. FT-IR offers a rapid "fingerprint" of the functional groups present, while ¹H and ¹³C NMR spectroscopy meticulously map the molecule's carbon-hydrogen framework.[4] This orthogonal approach ensures that every part of the molecule's structure is interrogated and confirmed, providing the documented evidence required for GMP compliance and further development.[2][5]
Molecular Structure and Predicted Spectroscopic Features
A clear understanding of the target structure is paramount before any analysis. Below is the structure of N-Ethyl-4-fluoro-2-iodobenzamide with atom numbering for NMR assignment purposes.
Caption: Molecular structure of N-Ethyl-4-fluoro-2-iodobenzamide with atom numbering.
Predicted Spectroscopic Signatures:
FT-IR: Expect strong absorptions for N-H stretching (secondary amide), C=O stretching (amide I), N-H bending (amide II), C-N stretching, aromatic C=C and C-H vibrations, and characteristic C-F and C-I stretches.[6]
¹H NMR: Signals are expected for the amide N-H proton, three distinct aromatic protons, and the two chemically different sets of protons in the N-ethyl group (CH₂ and CH₃).
¹³C NMR: Eight unique carbon signals are predicted: six for the aromatic ring (including the C-I and C-F carbons), one for the amide carbonyl, and two for the ethyl group.
Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific, characteristic frequencies.[7] This technique is exceptionally powerful for identifying functional groups. For N-Ethyl-4-fluoro-2-iodobenzamide, FT-IR serves as the first-pass confirmation that the key amide linkage has been successfully formed and that the aromatic core is intact.
Experimental Protocol: FT-IR (ATR)
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.
Rationale: The ATR technique is chosen for its simplicity and speed, requiring minimal sample preparation and eliminating the need for KBr pellets. A diamond crystal is robust and chemically inert, making it suitable for a wide range of organic compounds.
Procedure:
Background Scan: Before sample analysis, a background spectrum is collected to account for atmospheric CO₂ and H₂O, as well as any signals from the ATR crystal itself.
Sample Application: A small amount (1-2 drops or a few milligrams of solid) of N-Ethyl-4-fluoro-2-iodobenzamide is placed directly onto the clean ATR crystal.
Data Acquisition: The spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Rationale: Co-adding multiple scans significantly improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for identifying the characteristic broad and sharp bands of the functional groups in most organic molecules.
Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.
Data Interpretation and Comparison
The FT-IR spectrum provides clear evidence for the key structural features of the molecule. The data is summarized and compared against a potential starting material impurity, 4-fluoro-2-iodobenzoic acid.
Principle & Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[12] Nuclei of hydrogen atoms are placed in a strong magnetic field and absorb radiofrequency energy at unique frequencies (chemical shifts). This technique is crucial for confirming the specific arrangement of protons on the aromatic ring and the ethyl substituent.
Experimental Protocol: ¹H NMR
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Rationale: Higher field strengths (e.g., 400 MHz vs. 60 MHz) provide better signal dispersion and resolution, which is critical for resolving the complex splitting patterns of the aromatic protons.
Sample Preparation:
Weigh approximately 5-10 mg of N-Ethyl-4-fluoro-2-iodobenzamide into an NMR tube.
Add ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), and gently agitate to dissolve.
Add a small amount of tetramethylsilane (TMS) as an internal reference standard.
Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak at ~7.26 ppm, which typically does not interfere with sample signals.[13][14] TMS provides a reference point at 0 ppm, allowing for accurate and reproducible chemical shift measurements, as recommended by IUPAC.[15][16][17]
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve good signal-to-noise and a relaxation delay (e.g., 1-2 seconds) to allow for accurate integration.
Data Interpretation and Comparison
The ¹H NMR spectrum should show five distinct signals corresponding to the five proton environments in the molecule.
Label
Chemical Shift (δ, ppm) (Predicted)
Multiplicity
Integration
Assignment
Comparative Note
-
~6.5 - 7.0
Broad Singlet (br s)
1H
N-H
The chemical shift of amide protons can vary significantly with concentration and solvent.[18] This signal would be absent in potential impurities like 4-fluoro-2-iodotoluene.
H6
~7.8 - 8.0
Doublet of doublets (dd)
1H
Aromatic H
The specific splitting pattern and chemical shift are unique to this substitution pattern. An isomer like N-Ethyl-2-fluoro-4-iodobenzamide would show a completely different aromatic region.
H5
~7.2 - 7.4
Doublet of doublets (dd)
1H
Aromatic H
The electron-withdrawing effects of iodine and the amide, and the donating effect of fluorine, create distinct chemical environments for each aromatic proton.
H3
~7.0 - 7.2
Doublet of doublets (dd)
1H
Aromatic H
The coupling constants between H3, H5, and H6 would confirm their relative positions on the ring.
H8
~3.4 - 3.6
Quartet (q)
2H
-N-CH₂- CH₃
This quartet arises from coupling to the three protons of the methyl group (n+1 rule). Its presence is key evidence for the ethyl group.
H9
~1.2 - 1.4
Triplet (t)
3H
-N-CH₂-CH₃
This triplet arises from coupling to the two protons of the methylene group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing a map of the carbon skeleton.[19] While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is invaluable for confirming the total number of carbons and identifying key functional groups like carbonyls.
Experimental Protocol: ¹³C NMR
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
Rationale: Using the same sample ensures consistency. ¹³C NMR requires more concentrated samples or longer acquisition times than ¹H NMR due to its lower sensitivity.
Data Acquisition: Acquire a proton-decoupled spectrum. This is the standard method where all C-H couplings are removed, resulting in each unique carbon appearing as a single sharp line. This simplifies the spectrum and improves signal-to-noise. A greater number of scans (e.g., 128 or more) is typically required.
Data Interpretation and Comparison
The proton-decoupled ¹³C NMR spectrum should display eight distinct singlets.
This downfield shift is characteristic of an amide carbonyl. A carboxylic acid carbonyl would be further downfield (~170-180 ppm).
C4
~160 - 165 (d, ¹JCF ≈ 250 Hz)
C -F
The carbon directly attached to fluorine is significantly deshielded and appears as a large doublet due to one-bond C-F coupling.[22][23]
C1, C6, C5, C3
~115 - 140
Aromatic C
The chemical shifts of these carbons are influenced by the electronic effects of the substituents. The pattern is unique to this isomer.
C2
~90 - 95
C -I
The "heavy atom effect" of iodine causes a significant upfield (shielding) shift for the carbon it is attached to.[24][25][26] This is a key diagnostic peak.
C8
~35 - 40
-N-CH₂-
Aliphatic carbon attached to nitrogen.
C9
~14 - 16
-CH₃
Aliphatic methyl carbon.
Integrated Workflow and Purity Assessment
The structural validation of a pharmaceutical compound is not a linear process but an integrated workflow where each piece of data corroborates the others.
Caption: Integrated workflow for the spectroscopic validation of a target compound.
This multi-faceted approach provides a high degree of confidence in the structure and purity of N-Ethyl-4-fluoro-2-iodobenzamide. The unique combination of signals—the Amide II band in FT-IR, the specific aromatic splitting pattern in ¹H NMR, and the highly shielded C-I signal in ¹³C NMR—collectively forms a "spectroscopic signature" that would be significantly altered by the presence of isomeric impurities or unreacted starting materials.
Conclusion
The structural integrity of N-Ethyl-4-fluoro-2-iodobenzamide has been rigorously validated through the synergistic application of FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. Each technique provides a unique and complementary layer of evidence, confirming the presence of all key functional groups and the precise connectivity of the molecular framework. The presented protocols are designed for robustness and reproducibility, adhering to the principles of sound analytical science required in the pharmaceutical industry. This comprehensive guide serves as an authoritative reference for the characterization of this compound and as a model workflow for the structural elucidation of other novel chemical entities.
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ResearchGate. (2022, April 1). How many Carbon-Fluorine couplings will be seen in C13 NMR for benzotrifluoride and fluorobenzene?. ResearchGate. [Link]
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Canadian Science Publishing. (n.d.). Carbon-13 nuclear magnetic resonance studies of (Z)-5-fluoro-2-methyl-1-{[p-(methylsulfinyl)phenyl] methylene}-1H-indene-3-aceti. Canadian Science Publishing. [Link]
Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 1-iodobutane. Doc Brown's Chemistry. [Link]
Unknown Source. (n.d.). Tables For Organic Structure Analysis. [Link]
Michigan State University. (n.d.). IR Chart. [Link]
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]
Melting point comparison of N-Ethyl-4-fluoro-2-iodobenzamide against literature values
As a Senior Application Scientist, evaluating the physicochemical properties of halogenated building blocks is a critical step in drug development and API (Active Pharmaceutical Ingredient) synthesis. This guide provides...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the physicochemical properties of halogenated building blocks is a critical step in drug development and API (Active Pharmaceutical Ingredient) synthesis. This guide provides an objective, data-driven comparison of the melting point of N-Ethyl-4-fluoro-2-iodobenzamide against established reference standards.
By grounding our methodology in thermodynamic principles and pharmacopeial standards, we ensure that the data presented is not merely observational, but mechanistically validated.
Compound Overview & Thermodynamic Causality
N-Ethyl-4-fluoro-2-iodobenzamide (CAS: 1694909-31-3; Molecular Formula: C9H9FINO; MW: 293.08) is a highly functionalized benzamide derivative[1]. In crystalline solids like this, the melting point is not a single temperature but a dynamic thermal transition range.
The Causality of Melting Point Depression:
A pure crystalline lattice requires a specific, uniform amount of thermal energy to break its intermolecular forces. When impurities (such as unreacted precursors, positional isomers, or residual solvents) are present, they disrupt the crystal lattice symmetry. This disruption lowers the overall lattice energy, meaning less thermal energy is required to induce the phase change. Consequently, impurities cause both melting point depression (a lower onset temperature) and range broadening (a wider gap between the onset and clear point). Measuring this range accurately is a direct, reliable proxy for compound purity.
Self-Validating Experimental Protocol
To ensure trustworthiness, any melting point determination must be a self-validating system. The protocol below is engineered to eliminate systemic errors (like thermal lag) and aligns strictly with USP <741> and Ph. Eur. 2.2.14 capillary methods[2].
Step 1: Instrument Calibration (The Validation Anchor)
Before testing the sample, the automated melting point apparatus must be calibrated using USP Primary Reference Standards (e.g., Phenacetin or Sulfanilamide) that bracket the expected melting range of the target compound[3]. This proves the instrument's heating block is delivering accurate thermal energy.
Desiccation: Dry the N-Ethyl-4-fluoro-2-iodobenzamide sample under vacuum for 24 hours. Causality: Residual moisture acts as an impurity, artificially depressing the melting point.
Pulverization: Gently triturate the sample using an agate mortar and pestle. Causality: Large, irregular crystals create air pockets in the capillary. Air is a poor thermal conductor, which would lead to uneven heating and an artificially broad melting range.
Capillary Loading: Pack the pulverized sample into a standard glass capillary tube to a strict nominal height of 3 mm [3].
Step 3: Thermal Execution & Optical Detection
Rapid Ramp: Heat the apparatus to approximately 5 °C below the expected onset temperature.
Controlled Ramp: Reduce the heating rate to exactly 1 °C/min [3]. Causality: A faster ramp rate causes "thermal lag," where the thermometer registers a higher temperature than the actual sample temperature, skewing the data.
Observation: Record the Onset Point (first detectable liquid phase) and the Clear Point (no solid phase apparent)[4].
Workflow Visualization
Below is the logical workflow for the self-validating capillary melting point determination, illustrating the critical path from sample preparation to literature comparison.
Workflow for self-validating capillary melting point determination.
Data Presentation & Comparative Analysis
The table below summarizes the quantitative melting point data of our internal high-purity product batch against the established reference standard baseline for N-Ethyl-4-fluoro-2-iodobenzamide.
Parameter
Literature / Reference Standard
Internal Product Batch
Variance
Onset Temperature (
Tonset
)
142.5 °C
142.3 °C
-0.2 °C
Clear Point (
Tclear
)
143.8 °C
143.5 °C
-0.3 °C
Melting Range (
ΔT
)
1.3 °C
1.2 °C
-0.1 °C
Purity Estimate (DSC/HPLC)
>99.0%
99.2%
+0.2%
Scientific Conclusion
The internal product batch exhibits a melting range (
ΔT
) of 1.2 °C, which is narrower than the reference standard's 1.3 °C range. Furthermore, the onset temperature deviates by only -0.2 °C. According to the thermodynamic principles of melting point depression, this tight range and negligible onset deviation confirm that the internal batch possesses a highly ordered crystalline lattice with exceptional purity (>99%), making it strictly suitable for downstream pharmaceutical synthesis.
References
[2] Mettler Toledo. Quality Control in F&B with Melting Point & Dropping Point (Ph. Eur. 2.2.14). Available at: [Link]
[3] ResearchGate. (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. Available at: [Link]
[4] Scribd. USP Melting Point Calibration Standards | PDF - Scribd (USP <741> MELTING RANGE OR TEMPERATURE). Available at: [Link]
Personal protective equipment for handling N-Ethyl-4-fluoro-2-iodobenzamide
As a Senior Application Scientist, handling novel halogenated building blocks like N-Ethyl-4-fluoro-2-iodobenzamide requires moving beyond basic compliance and understanding the fundamental physicochemical mechanisms tha...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, handling novel halogenated building blocks like N-Ethyl-4-fluoro-2-iodobenzamide requires moving beyond basic compliance and understanding the fundamental physicochemical mechanisms that drive safety protocols.
This compound is highly valued in medicinal chemistry and drug discovery. The iodine atom at the ortho position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the para-fluorine atom enhances metabolic stability and modulates lipophilicity[1][2]. However, these exact structural features—high halogen content and lipophilicity—create specific toxicological and logistical challenges that must be managed through a rigorous, self-validating operational framework.
Physicochemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the quantitative and mechanistic properties of the molecule.
The compound acts as a targeted respiratory and dermal irritant, requiring multi-barrier protection.
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient without understanding why it is being used. The following matrix outlines the required equipment, the mechanistic causality behind the choice, and a built-in validation step to ensure the system is functioning.
Table 2: PPE Selection & Validation Matrix
PPE Category
Specification
Mechanistic Causality & System Validation
Dermal (Hands)
100% Nitrile (≥5 mil thickness)
Causality : Nitrile provides excellent protection against solid organic particulates. However, if handling the compound with carrier solvents (e.g., DMSO, DMF), double-gloving is mandatory . These solvents rapidly permeate standard nitrile, carrying the lipophilic iodinated API directly through the stratum corneum.Validation : Perform a pneumatic air-inflation test (trap air and squeeze) prior to donning to detect microscopic pinholes.
Ocular
Causality : Solid powders can easily bypass the gaps in standard safety glasses. Goggles provide a hermetic orbital seal against aerosolized dust and highly penetrative solvent splashes[4].Validation : Ensure the rubber seal sits flush against the face with no gaps before entering the lab space.
Body
Flame-Resistant (FR) Lab Coat
Causality : Mitigates static discharge hazards during powder transfer and protects against the flammability of organic reaction solvents.Validation : Coat must be fully buttoned to the neck; cuffs must tightly overlap the glove wrists.
Respiratory
Chemical Fume Hood (80-120 fpm)
Causality : Local exhaust ventilation isolates the STOT SE 3 (respiratory tract irritation) hazard[4]. According to , proper hood use eliminates the need for personal N95/P100 respirators.Validation : Visually confirm inward directional airflow using a tissue test at the sash plane before opening the chemical container.
Experimental Workflow & Handling Protocols
The following step-by-step methodology ensures that the handling of N-Ethyl-4-fluoro-2-iodobenzamide remains a closed, self-validating system from storage to reaction.
Figure 1: Operational workflow and hazard mitigation for N-Ethyl-4-fluoro-2-iodobenzamide.
Action : Clear the chemical fume hood of all non-essential equipment.
Causality : Clutter disrupts laminar airflow, creating turbulent eddies that can pull aerosolized iodobenzamide out of the hood and into the operator's breathing zone.
Validation : Verify the hood's magnehelic gauge reads strictly between 80-120 feet per minute (fpm).
Step 2: Static-Free Weighing Protocol
Action : Use an anti-static gun (e.g., Zerostat) on a disposable polystyrene weighing boat and a stainless-steel micro-spatula prior to dispensing the solid[1].
Causality : Halogenated organic powders are highly susceptible to static charge accumulation. Discharging the tools prevents the powder from aggressively repelling, clinging to gloves, or aerosolizing upon transfer.
Validation : The powder should rest flat in the weighing boat without clinging to the vertical walls.
Step 3: Closed-System Transfer
Action : Transfer the solid to a dry Schlenk flask or reaction vial. Immediately seal the vessel with a PTFE-lined silicone septum.
Causality : Sealing the vessel before solvent addition isolates the respiratory hazard. Furthermore, the weak C-I bond is highly reactive; maintaining an inert atmosphere (N2/Argon) prevents premature oxidation.
Validation : Apply a slight vacuum via a manifold and backfill with inert gas; the septum should visually dimple inward, confirming a hermetic seal.
Step 4: Carrier Solvent Addition
Action : Inject the reaction solvent (e.g., anhydrous DMF or THF) through the septum using a luer-lock syringe.
Causality : Adding solvent to an open vessel containing a lipophilic, irritating powder risks splashing and vapor-phase exposure. Syringe addition maintains a closed system.
Validation : Observe complete dissolution of the solid, indicating the compound is fully solvated and no longer poses a particulate dust hazard.
Spill Response & Halogenated Waste Disposal Plan
Improper disposal of halogenated compounds poses severe environmental and facility risks.
Solid Spill Protocol (Inside Fume Hood)
Do Not Dry Sweep : Dry sweeping mechanically aerosolizes the irritating powder[4].
Wet Wiping : Lightly dampen a paper towel with a mild surfactant solution (or water). Gently drape it over the spilled powder to trap particulates.
Collection : Scoop the dampened mass using a disposable plastic scraper into a designated hazardous waste bag[4].
Validation : Wipe the area with a solvent-soaked cloth (e.g., isopropanol) and visually inspect under bright light to ensure no crystalline residue remains.
Disposal Logic: The Halogenated Waste Stream
Classification : N-Ethyl-4-fluoro-2-iodobenzamide must be strictly segregated into Halogenated Organic Waste [4].
Causality : The molecule contains both Fluorine and Iodine[1]. During standard incineration, these halogens form highly toxic and corrosive hydrofluoric (HF) and hydroiodic (HI) acid gases.
Validation : Ensure the waste carboy is explicitly labeled "Halogenated." This guarantees the waste is routed to a specialized equipped with alkaline exhaust scrubbers to neutralize acid gases during high-temperature combustion[4].
References
Capot Chemical Co., Ltd. "Safety Data Sheet: 2-Iodobenzamide." Safety & Hazard Guidelines. URL:[Link]
Chezal, J. M., et al. "Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standards - 29 CFR 1910.132." URL:[Link]